

Application Notes and Protocols for Flt3-IN-3 in Leukemia

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Compound of Interest

Compound Name: *Flt3-IN-3*

Cat. No.: *B2587500*

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Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the receptor.[1][2] This aberrant signaling promotes uncontrolled growth of leukemic cells and is associated with a poor prognosis.[2][3] **Flt3-IN-3** is a potent and selective inhibitor of FLT3 kinase activity, designed to target these mutated forms of the receptor, thereby inducing apoptosis in leukemia cells. These application notes provide an overview of **Flt3-IN-3**'s mechanism of action and protocols for its use in in vitro studies.

Mechanism of Action

Mutated FLT3 receptors are constitutively active, leading to the continuous activation of downstream signaling pathways that promote cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4] These pathways collectively inhibit apoptosis and drive the cell cycle, contributing to the malignant phenotype of leukemia cells.[2]

Flt3-IN-3 functions by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This inhibition blocks the downstream signaling cascades, leading to the deactivation of pro-survival

proteins and the activation of pro-apoptotic pathways. The net effect is cell cycle arrest and the induction of programmed cell death (apoptosis) in FLT3-mutated leukemia cells.

Data Presentation

The following tables summarize the in vitro efficacy of representative Flt3 inhibitors against various leukemia cell lines. While specific data for "**Flt3-IN-3**" is not publicly available, the data presented for compounds with similar mechanisms of action, such as CCT137690, CEP-701, and HSW630-1, provide a strong indication of the expected potency.

Table 1: In Vitro Cell Viability Inhibition by Flt3 Inhibitors in Leukemia Cell Lines

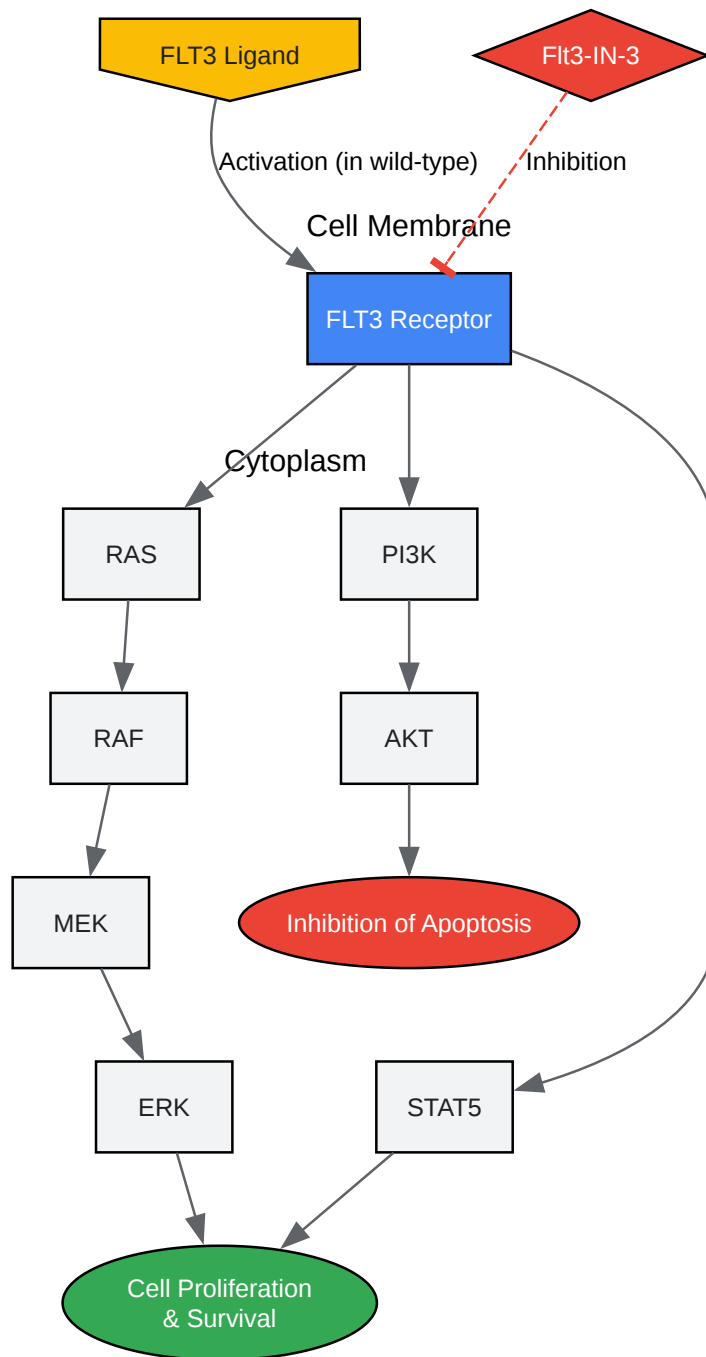
Compound	Cell Line	Flt3 Mutation Status	IC50 (nM)	Assay	Reference
CCT137690	MOLM-13	ITD	23	MTS	[5]
CCT137690	MV4-11	ITD	62	MTS	[5]
CEP-701	BaF3/ITD	ITD (transfected)	~5	MTT	[6]
HSW630-1	MV4-11	ITD	~150	Not Specified	[7]
HSW630-1	MOLM-14	ITD	~150	Not Specified	[7]
Quizartinib	MOLM-13	ITD	0.62 ± 0.03	Not Specified	[8]
Quizartinib	MOLM-14	ITD	0.38 ± 0.06	Not Specified	[8]
Quizartinib	MV4-11	ITD	0.31 ± 0.05	Not Specified	[8]

Table 2: Induction of Apoptosis by Flt3 Inhibitors in Leukemia Cell Lines

Compound	Cell Line	Concentration	Apoptosis Induction	Method	Reference
CEP-701	FLT3-expressing human myeloid leukemia cell lines	Varies	Dose-dependent increase in Annexin V binding	Annexin V/PI Staining	[6]
Crenolanib	MOLM-13	Not Specified	46.4% apoptosis	Not Specified	[9]
Gilteritinib	MOLM-13	Not Specified	48.8% apoptosis	Not Specified	[9]

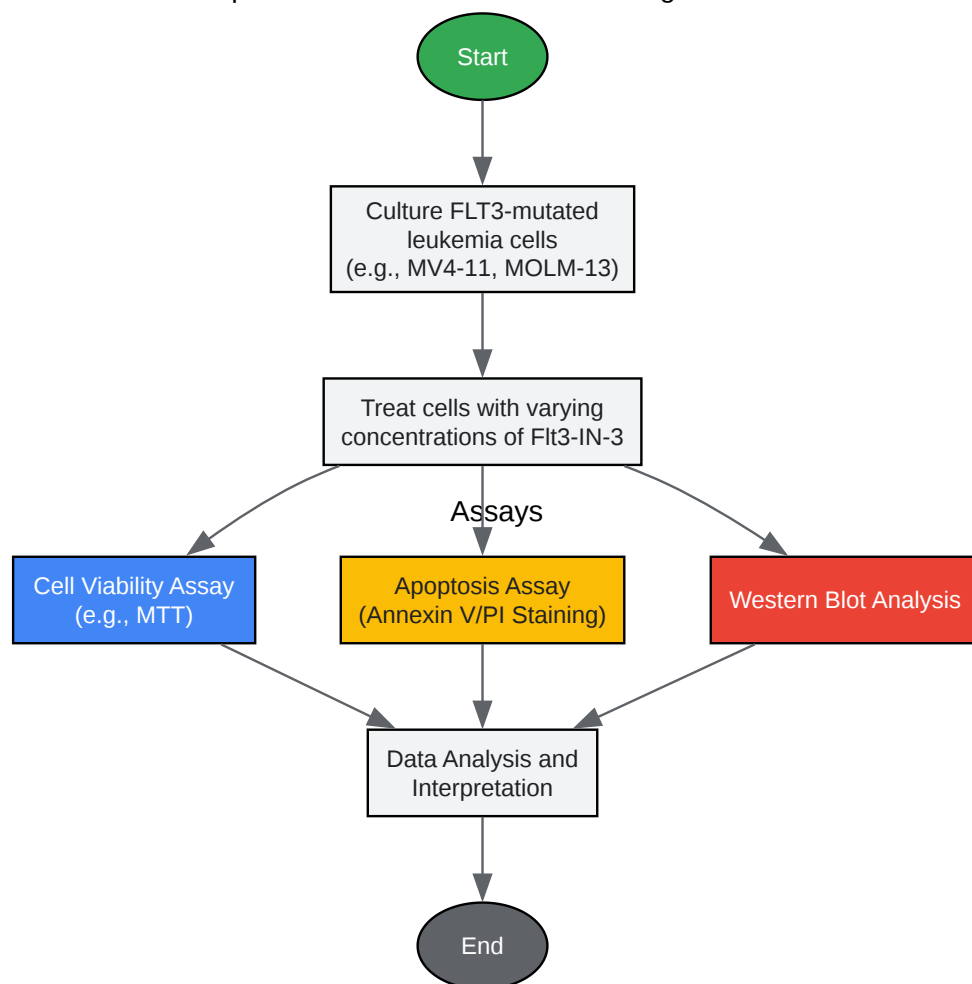
Visualizations

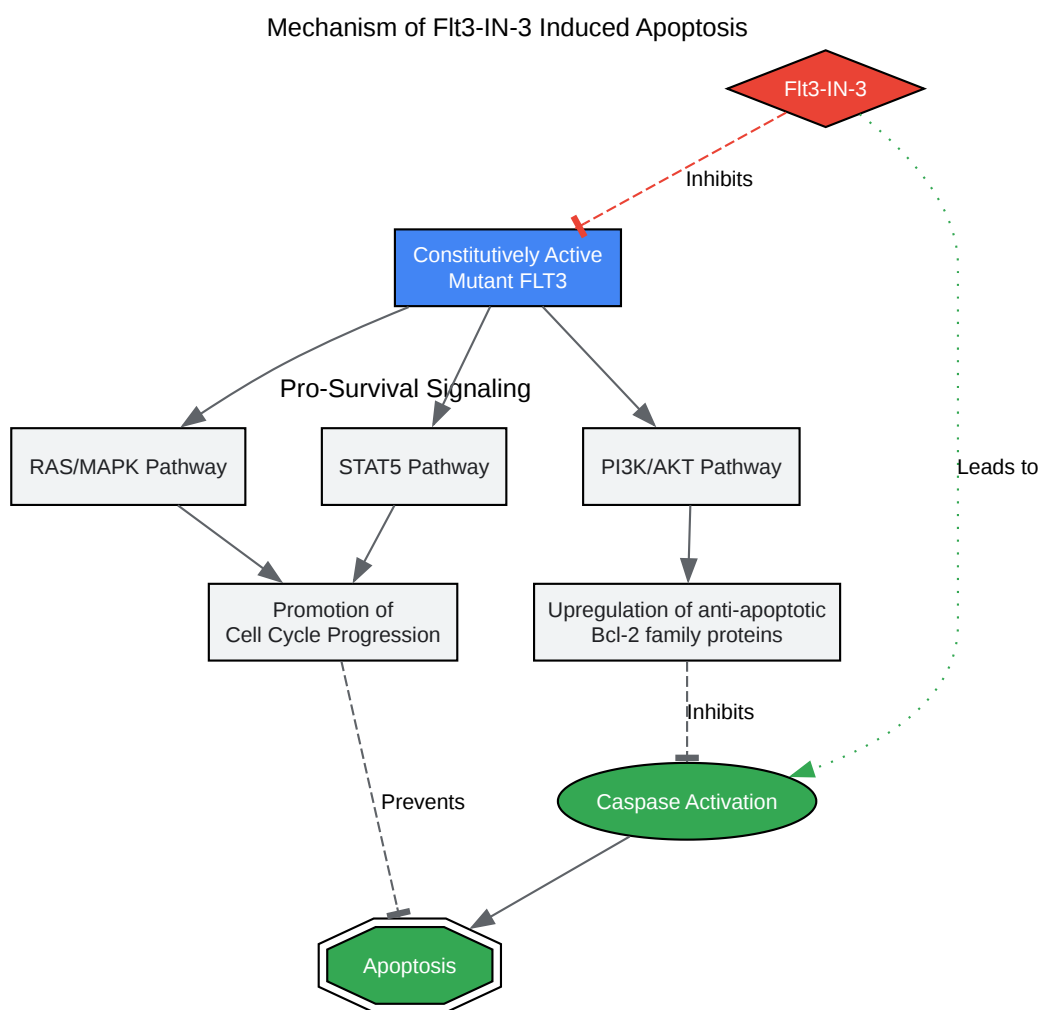
FLT3 Signaling Pathway and Inhibition by Flt3-IN-3

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FLT3 Signaling Pathway and Inhibition

Experimental Workflow for Evaluating Flt3-IN-3

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Mechanism of **Flt3-IN-3** Induced Apoptosis

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **Flt3-IN-3** on leukemia cells.

Materials:

- Leukemia cell lines (e.g., MV4-11, MOLM-13)
- RPMI-1640 medium with 10% fetal bovine serum (FBS)
- **Flt3-IN-3** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **Flt3-IN-3** in culture medium.
- Add 100 μ L of the **Flt3-IN-3** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Centrifuge the plate and carefully remove the supernatant.
- Add 150 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in leukemia cells treated with **Flt3-IN-3** using flow cytometry.

Materials:

- Leukemia cells treated with **Flt3-IN-3**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed leukemia cells and treat with **Flt3-IN-3** for the desired time.
- Harvest the cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blotting for Flt3 Signaling Pathway Proteins

This protocol is for analyzing the effect of **Flt3-IN-3** on the phosphorylation status of FLT3 and its downstream targets.

Materials:

- Leukemia cells treated with **Flt3-IN-3**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-Actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Imaging system

Procedure:

- Treat leukemia cells with **Flt3-IN-3** for the desired time.
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

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